molecular formula C14H13NO5 B5881192 (2-Oxochromen-7-yl) morpholine-4-carboxylate

(2-Oxochromen-7-yl) morpholine-4-carboxylate

Cat. No.: B5881192
M. Wt: 275.26 g/mol
InChI Key: RVTNPEHZVAYPOE-UHFFFAOYSA-N
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Description

(2-Oxochromen-7-yl) morpholine-4-carboxylate is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a coumarin moiety linked to a morpholine ring via a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxochromen-7-yl) morpholine-4-carboxylate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with morpholine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specific duration to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may also be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-Oxochromen-7-yl) morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced coumarin derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the coumarin moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

(2-Oxochromen-7-yl) morpholine-4-carboxylate has a wide range of scientific research applications, including:

    Biology: Investigated for its potential as a fluorescent probe for bioimaging and molecular recognition.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (2-Oxochromen-7-yl) morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Oxochromen-7-yl) morpholine-4-carboxylate include other coumarin derivatives such as:

  • 7-Hydroxycoumarin
  • 4-Methylcoumarin
  • Coumarin-3-carboxylic acid

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of the coumarin and morpholine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(2-oxochromen-7-yl) morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c16-13-4-2-10-1-3-11(9-12(10)20-13)19-14(17)15-5-7-18-8-6-15/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTNPEHZVAYPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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